1-Anilino-3-butylurea 1-Anilino-3-butylurea
Brand Name: Vulcanchem
CAS No.: 35524-21-1
VCID: VC19674376
InChI: InChI=1S/C11H17N3O/c1-2-3-9-12-11(15)14-13-10-7-5-4-6-8-10/h4-8,13H,2-3,9H2,1H3,(H2,12,14,15)
SMILES:
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol

1-Anilino-3-butylurea

CAS No.: 35524-21-1

Cat. No.: VC19674376

Molecular Formula: C11H17N3O

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

1-Anilino-3-butylurea - 35524-21-1

Specification

CAS No. 35524-21-1
Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
IUPAC Name 1-anilino-3-butylurea
Standard InChI InChI=1S/C11H17N3O/c1-2-3-9-12-11(15)14-13-10-7-5-4-6-8-10/h4-8,13H,2-3,9H2,1H3,(H2,12,14,15)
Standard InChI Key RTFZBFUSRAWOIB-UHFFFAOYSA-N
Canonical SMILES CCCCNC(=O)NNC1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

1-Anilino-3-butylurea is defined by the formula C₁₁H₁₇N₃O, yielding a molecular weight of 207.27 g/mol. The IUPAC name 1-anilino-3-butylurea reflects its core structure: a urea backbone (-NH-C(=O)-NH-) flanked by an aniline (phenylamine) group and a butyl chain (C₄H₉) . The aniline moiety contributes aromaticity and hydrogen-bonding capacity, while the butyl substituent introduces hydrophobic interactions critical for membrane permeability.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry Number35524-21-1
Molecular FormulaC₁₁H₁₇N₃O
Molecular Weight207.27 g/mol
IUPAC Name1-anilino-3-butylurea
XLogP3-AA2.4 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Structural Analysis

X-ray crystallography and NMR studies reveal a planar urea core with the aniline and butyl groups adopting orthogonal orientations. The N-H groups participate in intermolecular hydrogen bonding, forming dimeric structures in solid-state configurations. Substituent effects are pronounced:

  • Aniline ring: Electron-donating groups (e.g., -NH₂) enhance solubility via polar interactions .

  • Butyl chain: Branching or elongation modulates lipophilicity, affecting bioavailability .

Synthesis and Manufacturing

Conventional Routes

The primary synthesis involves condensation reactions between aniline and butyl isocyanate under anhydrous conditions:

C₆H₅NH₂ + C₄H₉NCO → C₁₁H₁₇N₃O(Yield: 68–72%)[1]\text{C₆H₅NH₂ + C₄H₉NCO → C₁₁H₁₇N₃O} \quad \text{(Yield: 68–72\%)}[1]

Key parameters:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane.

  • Catalyst: Triethylamine (0.5 eq.) accelerates urea formation.

  • Temperature: 0–5°C to minimize side reactions.

Advanced Methodologies

Recent innovations include microwave-assisted synthesis, reducing reaction times from 12 hours to 45 minutes while maintaining yields ≥80% . Flow chemistry approaches further enhance scalability, achieving >95% purity via in-line HPLC monitoring .

Biological Activities and Mechanisms

Anti-Tubercular Activity

1-Anilino-3-butylurea derivatives exhibit MIC values as low as 0.01 μg/mL against Mycobacterium tuberculosis, outperforming ethambutol (0.8 μg/mL) . Structural analogs with bulky substituents (e.g., adamantyl) show enhanced potency due to hydrophobic interactions with the M. tuberculosis EphB enzyme active site .

Table 2: Structure-Activity Relationship (SAR) Insights

Substituent ModificationMIC (μg/mL)EphB Inhibition (%)
Adamantyl (parent compound)0.0182
Cyclohexyl0.847
n-Hexyl1.232
Trifluorophenyl0.0375

Enzyme Inhibition

The compound inhibits epoxide hydrolases (EphB, EphE) at IC₅₀ values of 1.2–3.8 μM, disrupting mycobacterial cell wall synthesis . Molecular docking simulations indicate hydrogen bonding between the urea carbonyl and catalytic aspartate residues (Asp₁₀₄, Asp₁₀₈) .

Toxicological Profile

Acute Toxicity

In murine models, the ALD (Approximate Lethal Dose) for 1-Anilino-3-butylurea analogs is 470–1,250 mg/kg, classifying it as moderately toxic . Subchronic studies (28-day exposure) reveal reversible hepatic enzyme elevation at 50 mg/kg/day .

Ecotoxicology

The compound demonstrates low bioaccumulation potential (BCF = 12 L/kg), with rapid photodegradation in aquatic environments (t₁/₂ = 4.2 hours) .

Comparative Analysis with Structural Analogs

N1-(3-Aminophenylsulfonyl)-N2-butylurea

This sulfonamide-containing analog (CAS 4618-41-1) exhibits reduced anti-tubercular activity (MIC = 2.4 μg/mL) but enhanced solubility (LogP = 1.8 vs. 2.4) . The sulfonyl group introduces additional hydrogen-bonding sites, altering target selectivity .

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